Cas no 73557-58-1 (Benzenamine,2,4-dibromo-N-methyl-)

Benzenamine,2,4-dibromo-N-methyl- is a brominated aromatic amine derivative characterized by its distinct molecular structure featuring two bromine substituents at the 2- and 4-positions and a methyl group attached to the nitrogen atom. This compound is primarily utilized in organic synthesis as an intermediate for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Its bromine substituents enhance reactivity, enabling selective functionalization in cross-coupling reactions or further derivatization. The methyl group on the nitrogen improves stability and influences electronic properties, making it valuable for tailored synthetic applications. The compound is typically handled under controlled conditions due to its potential sensitivity to light and moisture.
Benzenamine,2,4-dibromo-N-methyl- structure
73557-58-1 structure
Product Name:Benzenamine,2,4-dibromo-N-methyl-
CAS No:73557-58-1
MF:C7H7Br2N
MW:264.945180177689
MDL:MFCD08276870
CID:552897
PubChem ID:24884772
Update Time:2025-10-30

Benzenamine,2,4-dibromo-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2,4-dibromo-N-methyl-
    • 2,4-dibromo-N-methylaniline
    • 2,4-Dibrom-N-methylanilin
    • 2,4-dibromo-N-methyl-aniline
    • Benzenamine,2,4-dibromo-N-methyl
    • N-Methyl-2,4-dibrom-anilin
    • N-Methyl-2,4-dibromoaniline
    • AKOS009052149
    • 2,4-DIBROMO-N-METHYLANILINE, 97%
    • DTXSID30456298
    • EN300-7088312
    • 73557-58-1
    • MFCD08276870
    • SCHEMBL12301896
    • G63466
    • DB-250850
    • MDL: MFCD08276870
    • Inchi: 1S/C7H7Br2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
    • InChI Key: JZKJYNKHXCSGFX-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1NC)Br

Computed Properties

  • Exact Mass: 262.89500
  • Monoisotopic Mass: 262.89452g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.876
  • Melting Point: 44-48 °C
  • Boiling Point: 287.849°C at 760 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: 1.646
  • PSA: 12.03000
  • LogP: 3.32630

Benzenamine,2,4-dibromo-N-methyl- Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

Benzenamine,2,4-dibromo-N-methyl- Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Benzenamine,2,4-dibromo-N-methyl- Production Method

Benzenamine,2,4-dibromo-N-methyl- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:73557-58-1)Benzenamine,2,4-dibromo-N-methyl-
Order Number:A1235327
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:00
Price ($):396
Email:sales@amadischem.com

Additional information on Benzenamine,2,4-dibromo-N-methyl-

Benzenamine, 2,4-dibromo-N-methyl- (CAS No. 73557-58-1): An Overview of Its Properties and Applications

Benzenamine, 2,4-dibromo-N-methyl- (CAS No. 73557-58-1) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as 2,4-Dibromo-N-methylbenzenamine, is characterized by its unique molecular structure and versatile applications in various scientific and industrial domains.

The molecular formula of Benzenamine, 2,4-dibromo-N-methyl- is C8H8Br2N, and its molecular weight is approximately 260.96 g/mol. The compound features a benzene ring substituted with two bromine atoms at the 2 and 4 positions and a methylamino group. This specific arrangement of functional groups imparts distinct chemical properties and reactivity patterns to the molecule.

In terms of physical properties, Benzenamine, 2,4-dibromo-N-methyl- is a solid at room temperature with a melting point ranging from 100 to 105°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for various chemical reactions and formulations.

The synthesis of Benzenamine, 2,4-dibromo-N-methyl- typically involves the bromination of aniline followed by methylation. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry (2021) reported a novel catalytic approach using palladium-based catalysts to achieve high yields and selectivity in the synthesis of 2,4-Dibromo-N-methylbenzenamine.

In the realm of pharmaceutical research, Benzenamine, 2,4-dibromo-N-methyl- has garnered attention for its potential biological activities. Preliminary studies have indicated that this compound exhibits moderate antimicrobial properties against a range of bacterial strains. Additionally, it has shown promise as an intermediate in the synthesis of more complex pharmaceuticals with therapeutic applications.

A notable application of Benzenamine, 2,4-dibromo-N-methyl- is in the development of antifungal agents. Research conducted at the University of California (2020) demonstrated that derivatives of 2,4-Dibromo-N-methylbenzenamine exhibit potent antifungal activity against Candida albicans, a common fungal pathogen responsible for various infections. This finding opens up new avenues for the design and synthesis of novel antifungal drugs.

Beyond its pharmaceutical applications, Benzenamine, 2,4-dibromo-N-methyl- finds use in materials science and chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable building block for the preparation of polymers and other functional materials. For example, a study published in Macromolecules (2019) explored the use of Benzenamine, 2,4-dibromo-N-methyl- as a monomer in the synthesis of conductive polymers with potential applications in electronic devices.

The environmental impact of Benzenamine, 2,4-dibromo-N-methyl- is an important consideration in its industrial use. Recent studies have focused on assessing its biodegradability and potential ecological effects. A report from the Environmental Protection Agency (EPA) indicated that while Benzenamine, 2,4-dibromo-N-methyl- is not highly toxic to aquatic organisms at low concentrations, its long-term environmental fate requires further investigation to ensure sustainable usage practices.

In conclusion, Benzenamine, 2,4-dibromo-N-methyl- (CAS No. 73557-58-1) is a multifaceted compound with significant implications in organic chemistry, pharmaceutical research, materials science, and environmental studies. Its unique chemical structure and diverse applications make it an important subject of ongoing research and development efforts. As new synthetic methods and biological activities continue to be discovered, the potential uses of Benzenamine, 2,4-dibromo-N-methyl- are likely to expand further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:73557-58-1)Benzenamine,2,4-dibromo-N-methyl-
A1235327
Purity:99%
Quantity:5g
Price ($):396
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